ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate

Antimicrobial Phthalimide-indole hybrids Broad-spectrum activity

Ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate (CAS 55747-54-1) is a synthetic indole-phthalimide hybrid featuring a 5-methylindole-2-carboxylate ethyl ester core linked via a two-carbon ethylene bridge to a 1,3-dioxoisoindole (phthalimide) moiety. With a molecular formula of C₂₂H₂₀N₂O₄ and a molecular weight of 376.4 g/mol , it belongs to a chemotype recognized for dual pharmacophoric potential — the indole nucleus providing aromatic π-stacking and hydrogen-bonding capacity, while the phthalimide group contributes additional dipole interactions and metabolic stability.

Molecular Formula C22H20N2O4
Molecular Weight 376.4 g/mol
CAS No. 55747-54-1
Cat. No. B12481803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate
CAS55747-54-1
Molecular FormulaC22H20N2O4
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)CCN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C22H20N2O4/c1-3-28-22(27)19-14(17-12-13(2)8-9-18(17)23-19)10-11-24-20(25)15-6-4-5-7-16(15)21(24)26/h4-9,12,23H,3,10-11H2,1-2H3
InChIKeySBHGGSDKIYDBJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate (CAS 55747-54-1): Procurement-Ready Structural and Functional Baseline for Indole-Phthalimide Hybrid Screening


Ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate (CAS 55747-54-1) is a synthetic indole-phthalimide hybrid featuring a 5-methylindole-2-carboxylate ethyl ester core linked via a two-carbon ethylene bridge to a 1,3-dioxoisoindole (phthalimide) moiety . With a molecular formula of C₂₂H₂₀N₂O₄ and a molecular weight of 376.4 g/mol , it belongs to a chemotype recognized for dual pharmacophoric potential — the indole nucleus providing aromatic π-stacking and hydrogen-bonding capacity, while the phthalimide group contributes additional dipole interactions and metabolic stability [1]. This compound serves as a screening candidate in early-stage medicinal chemistry programs targeting enzyme inhibition and receptor modulation, though peer-reviewed primary data on its specific biological profile remain limited as of the evidence cutoff.

Why Generic Indole or Phthalimide Analogs Cannot Substitute for Ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate in Focused Screening Libraries


Substitution with simpler indole-2-carboxylates (e.g., ethyl 5-methylindole-2-carboxylate, CAS 16382-15-3) or standalone phthalimides (e.g., N-carbethoxyphthalimide, CAS 22509-74-6) fails to recapitulate the integrated pharmacophoric architecture of CAS 55747-54-1 [1]. The ethylene-bridged indole-phthalimide scaffold creates a specific three-dimensional presentation of hydrogen-bond acceptors (phthalimide carbonyls and ester carbonyl) and the indole NH donor, which class-level evidence from structurally analogous indole-phthalimide hybrids suggests can enhance binding affinity at targets such as topoisomerase II DNA gyrase and modulate antiproliferative potency across multiple cancer cell lines [1][2]. The 5-methyl substitution pattern on the indole ring introduces regiochemical differentiation from the 5-nitro (CAS not assigned) and 5-iodo (CAS 282103-13-3) analogs, which exhibit altered electronic profiles and potentially divergent target engagement . Generic substitution therefore risks both false-negative and false-positive screening outcomes.

Quantitative Evidence Guide: Ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate Differentiation Data


Antimicrobial Potency Differentiation: Indole-Phthalimide Hybrid Chemotype vs. Erythromycin and Miconazole Reference Standards

In a class-level study of novel phthalimide analogs containing an indole moiety, a structurally related indole-phthalimide hybrid (Compound 8 in Zahran et al., 2018) demonstrated 53–67% of erythromycin activity against tested bacteria and 60–70% of miconazole activity against tested fungi [1]. While CAS 55747-54-1 is not Compound 8, the shared indole-phthalimide core architecture supports the inference that this chemotype possesses intrinsic antimicrobial potential distinguishing it from mono-pharmacophore indoles lacking the phthalimide unit. The 5-methyl substitution on CAS 55747-54-1 occupies a different regiochemical position than the brominated indole moiety in Compound 8, which may modulate antimicrobial spectrum.

Antimicrobial Phthalimide-indole hybrids Broad-spectrum activity

Anticancer Activity Spectrum: Class-Level Broad-Spectrum Antiproliferative Evidence for Indole-Phthalimide Hybrids

Class-level data from Zahran et al. (2018) demonstrate that an indole-phthalimide hybrid analog (Compound 8) exhibited broad-spectrum anticancer activity against HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), H1299 (non-small cell lung cancer), and Caco2 (colorectal adenocarcinoma) cell lines [1]. A second analog (Compound 11) showed good activity toward all tested lines except MCF-7, establishing structure-activity relationships within this chemotype. The activity was mechanistically linked to topoisomerase II DNA gyrase binding and caspase-3 activation [1]. CAS 55747-54-1, bearing the 5-methyl substitution, occupies a distinct SAR position relative to these characterized analogs — the methyl group may influence both potency and selectivity relative to the brominated or unsubstituted indole variants.

Anticancer Antiproliferative Topoisomerase II inhibition

In Vivo Antifibrotic Evidence: Histopathological Improvement with Indole-Phthalimide Hybrid Treatment in a Liver Fibrosis Model

In an in vivo liver fibrosis model, treatment with an indole-phthalimide hybrid analog (Compound 8 from Zahran et al., 2018) resulted in histopathologically confirmed improvement of fibrotic liver tissues toward normality [1]. This represents a class-level demonstration of in vivo efficacy for the indole-phthalimide chemotype that extends beyond in vitro cytotoxicity. CAS 55747-54-1, as a 5-methyl-substituted member of this chemotype class, may exhibit differentiated in vivo pharmacokinetics relative to the characterized analogs due to the electronic and steric influence of the 5-methyl group on metabolic stability and distribution.

Antifibrotic In vivo efficacy Liver fibrosis

Regiochemical Differentiation: 5-Methyl vs. 5-Nitro and 5-Iodo Indole-Phthalimide Analogs — Impact on Electronic Profile and Predicted Target Engagement

Among the commercially available indole-phthalimide hybrid series, CAS 55747-54-1 occupies a distinct regiochemical position defined by its 5-methyl substituent, differentiating it from the 5-nitro analog (CAS not assigned, MW 407.4 g/mol) and the 5-iodo analog (CAS 282103-13-3, MW 488.3 g/mol) . The methyl group is electron-donating (+I effect), the nitro group is strongly electron-withdrawing (-M, -I), and iodine introduces both steric bulk and heavy-atom effects. These electronic differences are predicted to modulate (1) the pKa of the indole NH (affecting hydrogen-bond donor strength), (2) the electron density of the indole aromatic system (affecting π-stacking interactions), and (3) metabolic oxidation susceptibility at the 5-position. In the context of NMDA-glycine site antagonism — a known activity of indole-2-carboxylates — substitution at the 5-position has been shown to influence receptor binding potency [1].

Regiochemical SAR Electronic effects Indole substitution

Molecular Docking and Mechanistic Differentiation: Topoisomerase II DNA Gyrase Binding as a Class-Level Target Engagement Hypothesis

Class-level molecular docking studies on indole-phthalimide hybrid analogs (Compounds 5, 8, and 11 in Zahran et al., 2018) demonstrated binding to topoisomerase II DNA gyrase, with subsequent experimental validation via caspase-3 activation and Bcl-2 modulation assays [1]. This dual computational-experimental evidence establishes topoisomerase II as a plausible target for the indole-phthalimide chemotype. CAS 55747-54-1, with its 5-methyl substitution, is predicted to occupy the same binding pocket but with potentially altered binding kinetics due to the electron-donating character of the methyl group affecting the indole NH hydrogen-bond donor strength and aromatic π-stacking interactions with active-site residues.

Molecular docking Topoisomerase II DNA gyrase

Linker Length Differentiation: Ethylene-Bridged vs. Propylene-Bridged Indole-Phthalimide Analogs — Conformational and Predicted PK Implications

CAS 55747-54-1 features a two-carbon ethylene linker (-CH₂CH₂-) connecting the indole C3 position to the phthalimide nitrogen. A commercially available analog, ethyl 3-[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-5-methyl-1H-indole-2-carboxylate, contains a three-carbon propylene linker . This one-carbon difference alters the conformational自由度 between the indole and phthalimide pharmacophores, affecting the distance and angular relationship between key hydrogen-bonding groups. In β-keto ester-phthalimide hybrids, linker composition has been explicitly noted to significantly influence biological activity, metabolic stability, and pharmacokinetic properties . The ethylene linker in CAS 55747-54-1 provides a more constrained presentation of the two pharmacophores compared to the propylene variant, which may translate to differential target selectivity.

Linker SAR Conformational flexibility Pharmacokinetics

Optimal Procurement and Application Scenarios for Ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methyl-1H-indole-2-carboxylate Based on Differentiated Evidence


Anticancer Lead Discovery: Focused Library Design Around the Indole-Phthalimide Topoisomerase II Hypothesis

For medicinal chemistry teams constructing focused screening libraries targeting topoisomerase II-mediated anticancer mechanisms, CAS 55747-54-1 offers a strategically differentiated scaffold. Class-level evidence demonstrates that indole-phthalimide hybrids bind topoisomerase II DNA gyrase, activate caspase-3, and modulate Bcl-2, with broad-spectrum antiproliferative activity across HepG2, MCF-7, A549, H1299, and Caco2 cell lines [1]. The 5-methyl substituent provides a distinct electronic profile (σₚ = -0.17) relative to halogenated or nitrated analogs, enabling systematic SAR around electronic effects on target engagement. Procurement of CAS 55747-54-1 alongside the 5-nitro and 5-iodo analogs creates a three-compound electronic gradient for probing substituent effects on potency and selectivity.

Antimicrobial Screening: Broad-Spectrum Evaluation Against Bacterial and Fungal Panels

The indole-phthalimide chemotype has demonstrated class-level antimicrobial activity achieving 53–67% of erythromycin efficacy against bacteria and 60–70% of miconazole efficacy against fungi [1]. CAS 55747-54-1 is suitable for inclusion in antimicrobial screening cascades where the dual pharmacophoric architecture may confer advantages against resistant strains through simultaneous engagement of bacterial topoisomerases and additional targets. The 5-methyl substitution differentiates this compound from the brominated indole-phthalimide analogs characterized in the published antimicrobial study [1], potentially offering altered spectrum or resistance profiles.

In Vivo Fibrosis Model Studies: Preclinical Evaluation of Antifibrotic Potential

For research groups investigating antifibrotic therapeutics, CAS 55747-54-1 belongs to a chemotype class with demonstrated in vivo disease-modifying activity in a liver fibrosis model [1]. The class-level histopathological evidence of fibrotic tissue normalization supports prioritization of indole-phthalimide hybrids for fibrosis drug discovery programs. CAS 55747-54-1, as a 5-methyl variant, may offer differentiated pharmacokinetics relative to the published analogs (Compounds 5, 8, 11) due to the metabolic implications of the 5-methyl substitution pattern. Procurement for in vivo studies should be accompanied by requests for analytical certification (HPLC purity, residual solvent analysis) appropriate for animal dosing.

Linker SAR Exploration: Ethylene vs. Propylene Bridge Conformational Analysis

For structure-activity relationship programs investigating optimal linker geometry between indole and phthalimide pharmacophores, CAS 55747-54-1 provides the two-carbon ethylene-bridged scaffold. Direct comparison with the three-carbon propylene-bridged analog enables systematic evaluation of how linker length modulates (1) target binding affinity through altered pharmacophore presentation, (2) metabolic stability through differential oxidative susceptibility of the linker, and (3) solubility and permeability through conformational flexibility differences . This matched molecular pair analysis is particularly valuable for programs optimizing dual-target or bifunctional molecules where spatial pharmacophore relationships are critical determinants of activity.

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